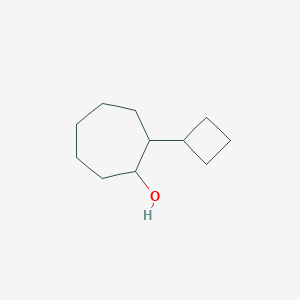
2-Cyclobutylcycloheptan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclobutylcycloheptan-1-ol is an organic compound characterized by a cyclobutyl group attached to a cycloheptane ring with a hydroxyl group at the first carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of cycloaddition reactions, such as the [2+2] photocycloaddition, to form the cyclobutyl ring . The cycloheptane ring can be synthesized through various cyclization reactions, and the hydroxyl group is introduced via hydroboration-oxidation or other suitable methods .
Industrial Production Methods
Industrial production of 2-Cyclobutylcycloheptan-1-ol may involve large-scale cycloaddition and cyclization reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Cyclobutylcycloheptan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products
Oxidation: Formation of cyclobutylcycloheptanone.
Reduction: Formation of cyclobutylcycloheptane.
Substitution: Formation of cyclobutylcycloheptyl halides or other substituted derivatives.
Scientific Research Applications
2-Cyclobutylcycloheptan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclobutylcycloheptan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s unique ring structure may also play a role in its biological activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Cyclobutylcyclohexanol: Similar structure but with a cyclohexane ring instead of a cycloheptane ring.
Cyclopentylcycloheptanol: Similar structure but with a cyclopentyl group instead of a cyclobutyl group.
Cyclohexylcycloheptanol: Similar structure but with a cyclohexyl group instead of a cyclobutyl group.
Uniqueness
2-Cyclobutylcycloheptan-1-ol is unique due to its combination of a cyclobutyl group and a cycloheptane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C11H20O |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
2-cyclobutylcycloheptan-1-ol |
InChI |
InChI=1S/C11H20O/c12-11-8-3-1-2-7-10(11)9-5-4-6-9/h9-12H,1-8H2 |
InChI Key |
BOADENBGCDPVMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(CC1)O)C2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


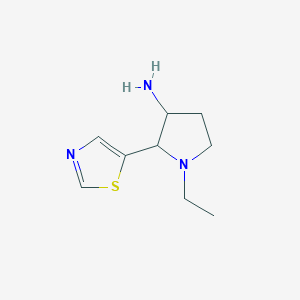
![(Butan-2-yl)[(3,4-dimethylphenyl)methyl]amine](/img/structure/B13253809.png)
![4-[(1-Aminopropan-2-yl)oxy]-1,6-dimethyl-1,2-dihydropyridin-2-one](/img/structure/B13253814.png)
![Methyl 5-[2-(dimethylamino)ethenyl]pyrazine-2-carboxylate](/img/structure/B13253816.png)
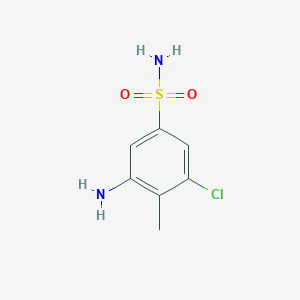

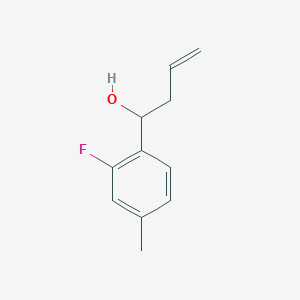
![2-[(3,3-Dimethylbutan-2-yl)amino]ethan-1-ol](/img/structure/B13253835.png)

![2-((Pyrrolidin-2-ylmethyl)thio)benzo[d]thiazole](/img/structure/B13253847.png)

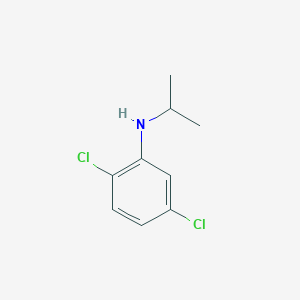

amine](/img/structure/B13253872.png)
